Ethyl 5-bromo-4-methoxynicotinate
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Overview
Description
Ethyl 5-bromo-4-methoxynicotinate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of 4-methoxynicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step can be carried out using sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products vary based on the specific reaction, such as oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation
Scientific Research Applications
Ethyl 5-bromo-4-methoxynicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-methoxynicotinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Contains a bromine atom and an ethyl ester group but differs in the core structure
Uniqueness
Ethyl 5-bromo-4-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 5-bromo-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-11-5-7(10)8(6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
OLNOAZYXYQSNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1OC)Br |
Origin of Product |
United States |
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